molecular formula C9H14N2O3S B6271463 6-(tert-butoxy)pyridine-3-sulfonamide CAS No. 1566900-71-7

6-(tert-butoxy)pyridine-3-sulfonamide

Cat. No.: B6271463
CAS No.: 1566900-71-7
M. Wt: 230.3
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Description

6-(tert-butoxy)pyridine-3-sulfonamide is a chemical compound primarily used in medicinal chemistry and pharmaceutical research as a building block for designing and synthesizing new drugs. It is known for its stability and versatility in various chemical reactions, making it a valuable component in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with tert-butyl groups and sulfonamide groups under controlled conditions. One common method includes the use of tert-butyl alcohol and sulfonamide reagents in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butoxy)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The tert-butyl and sulfonamide groups can be substituted with other groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

6-(tert-butoxy)pyridine-3-sulfonamide is primarily utilized in the development of pharmaceuticals. It acts as a precursor for synthesizing compounds that target specific biological pathways, particularly in the realm of enzyme inhibition. Its sulfonamide group is known for its ability to interact with various biological targets, making it a valuable asset in drug design.

Enzyme Inhibition Studies

This compound has been studied for its potential as an enzyme inhibitor. For instance, it has been incorporated into studies focusing on Polo-like kinase (Plk1) inhibitors, where structure–activity relationship (SAR) analyses demonstrated that modifications to the pyridine ring could significantly enhance inhibitory activity against Plk1 .

Additionally, research indicates that derivatives of this compound can modulate the activity of carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and respiration .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes where high purity and yield are essential. The compound can undergo various chemical transformations such as oxidation and substitution reactions, allowing for the creation of complex organic molecules.

Case Studies

Study Focus Findings
Polo-like Kinase Inhibitors Development of inhibitors targeting Plk1Identified multiple inhibitors with ≥10-fold higher activity than previous compounds.
Carbonic Anhydrase Modulation Exploration of CNS-active compoundsDeveloped derivatives that effectively inhibit specific carbonic anhydrase isoforms.
PI3-Kinase Inhibition Compounds targeting PI3-kinase pathwaysDemonstrated efficacy in treating respiratory diseases and infections by inhibiting inappropriate kinase activity.

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(tert-butoxy)pyridine-3-sulfonamide include other pyridine derivatives with sulfonamide groups, such as:

  • 6-(tert-butoxy)pyridine-2-sulfonamide
  • 6-(tert-butoxy)pyridine-4-sulfonamide
  • 6-(tert-butoxy)pyridine-3-sulfonyl chloride

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure makes it particularly valuable in the design of selective enzyme inhibitors and other pharmaceuticals.

Properties

CAS No.

1566900-71-7

Molecular Formula

C9H14N2O3S

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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